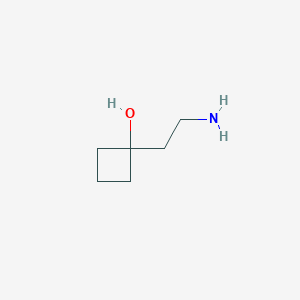
3-(4-Ethylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Ethylphenyl)piperidine” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for “this compound” is not available in the search results.Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of piperidine, with an additional ethylphenyl group attached to the third carbon atom in the piperidine ring .Wissenschaftliche Forschungsanwendungen
Opioid Receptor Antagonists
A series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including compounds structurally related to 3-(4-Ethylphenyl)piperidine, have been investigated for their role as opioid receptor antagonists. Research conducted by Le Bourdonnec et al. (2006) explored the bioactive conformation of these compounds, particularly their affinity towards the mu-opioid receptor, and their potential as mu-opioid antagonists, indicating their relevance in understanding opioid receptor interactions (Le Bourdonnec et al., 2006).
Aromatase Inhibitors for Cancer Treatment
Hartmann and Batzl (1986) synthesized and evaluated 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, similar in structure to this compound, as inhibitors of estrogen biosynthesis. These compounds showed potential as treatments for hormone-dependent breast cancer due to their inhibitory effect on human placental aromatase, surpassing the efficacy of aminoglutethimide, a contemporary treatment (Hartmann & Batzl, 1986).
Molecular Structure and Interactions
Khan et al. (2013) reported on the molecular structure of a compound closely related to this compound, synthesized through a reaction involving piperidine. Their study provides insight into how these molecules form hydrogen-bonded dimers and interact through C-H...π and C-H...O interactions, which is crucial for understanding the chemical behavior and potential applications of such compounds (Khan et al., 2013).
Antioxidants for Polypropylene Copolymers
Desai et al. (2004) synthesized antioxidants containing amine moieties, including derivatives of this compound, for use in polypropylene copolymer (PPCP). Their research focused on enhancing the thermooxidative and thermal stability of PPCP, indicating the potential of such compounds in improving the performance of polymers (Desai et al., 2004).
Zukünftige Richtungen
Piperidines are among the most prevalent heterocycles in pharmaceutical core structures . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “3-(4-Ethylphenyl)piperidine” and its derivatives may have potential applications in the pharmaceutical industry in the future .
Wirkmechanismus
Target of Action
Piperidine derivatives, which include 3-(4-ethylphenyl)piperidine, have been reported to exhibit anticancer potential . They are known to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Result of Action
Piperidine derivatives have been observed to lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
The broad application of suzuki–miyaura coupling, a process that could be used in the synthesis of piperidine derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBUCHGBFFXJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

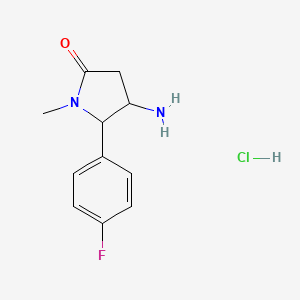
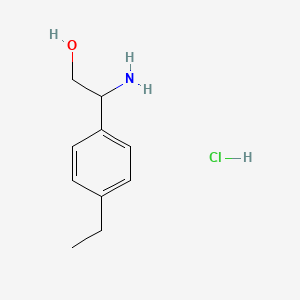
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)
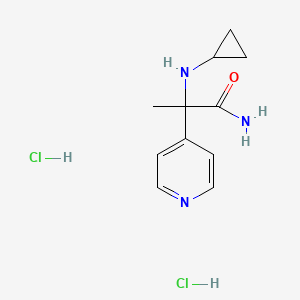



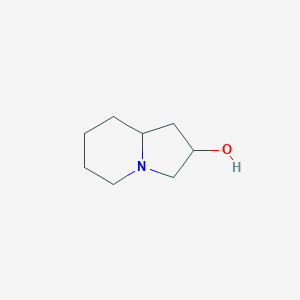

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)
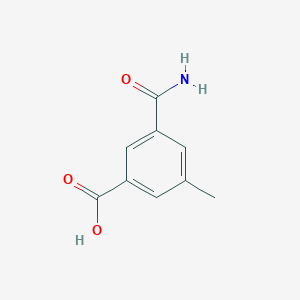
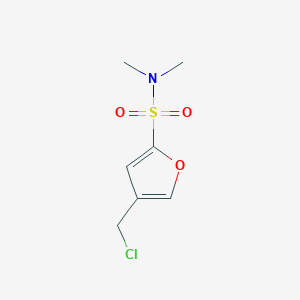
![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)
